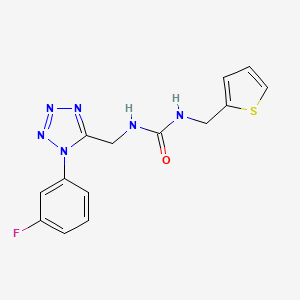

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative incorporating a tetrazole ring and a thiophene moiety. The compound features a 3-fluorophenyl group attached to the 1H-tetrazole ring, which is linked via a methyl group to the urea backbone. The second arm of the urea contains a thiophen-2-ylmethyl substituent, introducing sulfur-based aromaticity.

Safety guidelines for handling this compound emphasize avoiding heat, sparks, and direct exposure, with precautions to prevent access by children .

Properties

IUPAC Name |

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN6OS/c15-10-3-1-4-11(7-10)21-13(18-19-20-21)9-17-14(22)16-8-12-5-2-6-23-12/h1-7H,8-9H2,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIVCIWIZCUBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

Coupling with Thiophen-2-ylmethyl Isocyanate: The resulting tetrazole intermediate is then coupled with thiophen-2-ylmethyl isocyanate in the presence of a base such as triethylamine to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various chemical reactions to study reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially binding to active sites of enzymes or receptors. The fluorophenyl and thiophenyl groups can enhance binding affinity and selectivity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Urea Derivatives with Tetrazole and Aromatic Substitutents

and describe compounds such as 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea and 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(3-chlorophenyl)urea . These feature:

Comparison :

- The target compound replaces the phenyl group on the urea’s second arm with a thiophene ring , introducing sulfur’s electron-rich aromaticity. This may alter solubility, metabolic stability, and binding interactions compared to halogenated phenyl analogs.

Urea Derivatives with Thiazole and Piperazine Moieties

and highlight compounds like 1-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a) . These feature:

- Complex architectures : Thiazole rings, piperazine linkers, and hydrazinyl groups.

- Higher molecular weights : ESI-MS m/z values range from 466.2 to 709.9 [M+H]⁺.

Comparison :

Tetrazole-Thioethanol Derivatives

describes compounds such as 2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol, synthesized via heterogenous catalysis. These lack urea backbones but share tetrazole-thioether linkages.

Comparison :

- The target compound’s urea backbone differentiates it from these derivatives, likely enhancing hydrogen-bonding capacity for target binding.

Physicochemical and Spectroscopic Comparisons

A comparative analysis of key properties is summarized below:

| Property | Target Compound | Analog 1 (Ev1) | Analog 2 (Ev4) |

|---|---|---|---|

| Core Structure | Urea-tetrazole-thiophene | Urea-tetrazole-fluorophenyl | Urea-thiazole-piperazine |

| Melting Point | Not reported | 166–170°C | 190–192°C |

| Yield | Not reported | 62% | 74.9% |

| Key IR Features | Urea C=O (~1700 cm⁻¹) | Urea C=O (~1700 cm⁻¹) | Thiazole C=N (~1600 cm⁻¹) |

| 1H-NMR Highlights | Thiophene δ 6.8–7.4 ppm | Phenyl δ 7.2–7.8 ppm | Piperazine δ 2.5–3.5 ppm |

Notes:

Biological Activity

The compound 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a tetrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a tetrazole ring, a fluorophenyl group, and a thiophen-2-ylmethyl urea moiety. Its molecular formula is with a molecular weight of approximately 342.33 g/mol. The presence of the tetrazole moiety is often linked to enhanced biological activity, making it a subject for pharmacological studies.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.33 g/mol |

| Functional Groups | Tetrazole, Urea, Thiophene |

| Key Substituents | 3-Fluorophenyl, Thiophen-2-ylmethyl |

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. Research has shown that tetrazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to this one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of tetrazole derivatives, several compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Penicillin and Erythromycin. Notably, some derivatives showed MIC values as low as 4 µg/mL against Staphylococcus epidermidis .

Anticancer Activity

Research into the anticancer properties of tetrazole-containing compounds has revealed promising results. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study: Cytotoxic Effects

A study assessed the cytotoxic effects of various tetrazole derivatives on human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer agents with minimal side effects.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring may facilitate binding to these targets, modulating their activity and leading to therapeutic effects.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : This can be achieved through cycloaddition reactions between azides and nitriles.

- Introduction of Substituents : The fluorophenyl group is often introduced via electrophilic aromatic substitution, while the thiophen-2-ylmethyl group can be added through nucleophilic substitution reactions.

- Final Urea Formation : The final step involves coupling reactions to form the urea linkage .

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Step 1: Tetrazole Formation | Cycloaddition of azide and nitrile |

| Step 2: Substituent Addition | Electrophilic substitution for fluorophenyl |

| Step 3: Urea Coupling | Nucleophilic substitution for thiophen-2-ylmethyl |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a two-step procedure:

Tetrazole formation : React 3-fluorophenylamine with sodium azide and a nitrile source under acidic conditions to form the 1-(3-fluorophenyl)-1H-tetrazole core .

Urea coupling : Use carbonyldiimidazole (CDI) or phosgene analogs to link the tetrazole-methyl group to the thiophen-2-ylmethyl amine. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improve yield .

- Optimization : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., hot aqueous acetic acid) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- Techniques :

- ¹H NMR : Look for the urea NH protons (δ 8.5–9.5 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm) .

- IR : Confirm urea C=O stretching (1640–1680 cm⁻¹) and tetrazole ring vibrations (1450–1500 cm⁻¹) .

- LC-MS : Use high-resolution MS to verify molecular weight (e.g., [M+H]+ expected at ~386.4 g/mol) .

Q. What are common impurities or byproducts during synthesis, and how are they mitigated?

- Impurities : Unreacted starting materials (e.g., 3-fluorophenylamine) or incomplete urea coupling products.

- Mitigation : Employ gradient elution in HPLC purification and confirm purity via elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-fluorophenyl and thiophen-2-ylmethyl groups in bioactivity?

- Design :

Syntize analogs replacing fluorine with Cl, Br, or H to assess electronic effects.

Replace thiophene with furan or phenyl to study heterocyclic influence.

- Assays : Test kinase inhibition (e.g., TRKA) or antimicrobial activity using enzyme-linked assays or microbial growth inhibition .

Q. What computational strategies are effective for predicting binding modes to biological targets like TRKA kinase?

- Methods :

- Docking : Use AutoDock Vina with TRKA crystal structures (PDB: 4AOI) to model urea interactions with the ATP-binding pocket .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the urea moiety and kinase residues (e.g., Glu590, Met592) .

Q. How can discrepancies between theoretical and experimental spectral data be resolved?

- Case Example : If ¹H NMR shows unexpected splitting, perform 2D-COSY to identify coupling partners or use X-ray crystallography (SHELX refinement) to resolve stereochemical ambiguities .

Q. What methodologies are recommended for optimizing in vitro stability under physiological conditions?

- Approach :

- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. How can bioactivity contradictions between similar analogs be analyzed?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.